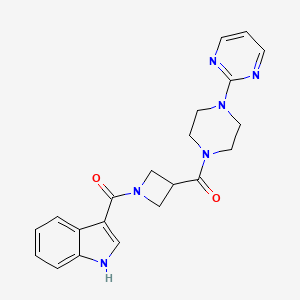
(1-(1H-Indol-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1H-Indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic compound with a complex chemical structure, comprising an indole moiety, an azetidine ring, and a piperazine-pyrimidine fragment
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it is used to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its structural complexity.
Industry: Industrially, it finds use in the synthesis of advanced materials and fine chemicals, where precise molecular design is critical.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound having broad-spectrum biological activities , suggesting that it could have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities . They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cells, including antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical reactions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multistep organic synthesis. A typical route may include the following steps:
Formation of Indole Derivative: Starting with the functionalization of indole, particularly at the 3-position, using appropriate electrophilic reagents to introduce a carbonyl group.
Synthesis of Azetidine Intermediate: Formation of the azetidin-3-yl unit through cyclization reactions, often requiring precise temperature control and catalysts to ensure selectivity and yield.
Coupling with Piperazine-Pyrimidine: The final coupling step involves the reaction of the indole-azetidine intermediate with 4-(pyrimidin-2-yl)piperazine, typically under acidic or basic conditions, to form the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimization of these steps to maximize yield and purity. This might involve:
Continuous Flow Synthesis: For better control over reaction parameters and improved efficiency.
Catalyst Optimization: Using homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced methods such as column chromatography and recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reductive conditions can be used to modify the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The azetidine ring and piperazine moiety can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products: The reactions yield a range of products including substituted indoles, reduced carbonyl derivatives, and various functionalized piperazine-azetidine intermediates, which can further be utilized in complex synthetic sequences.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: An indole derivative known for its role in plant growth regulation.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological significance.
(1-Benzylpiperidin-4-yl)pyrimidine: Similar in having a piperidine-pyrimidine structure but lacks the indole and azetidine rings.
Eigenschaften
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMROSPCHHXLIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
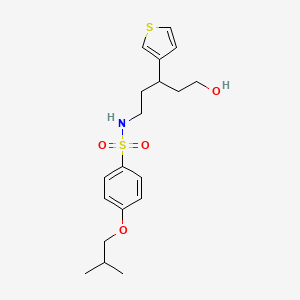
![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
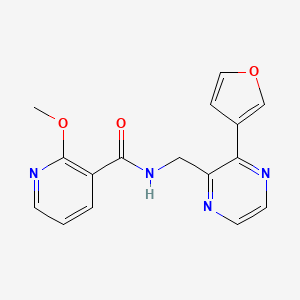
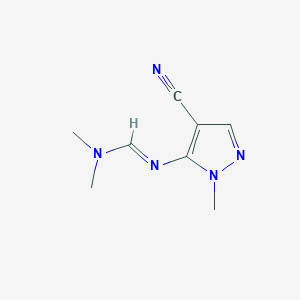
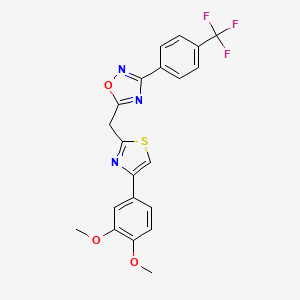
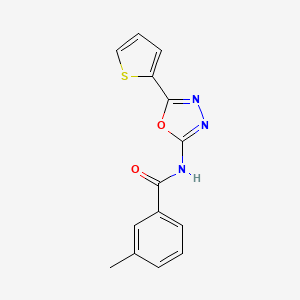
![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
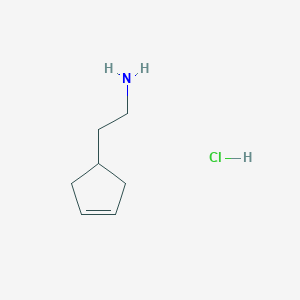
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
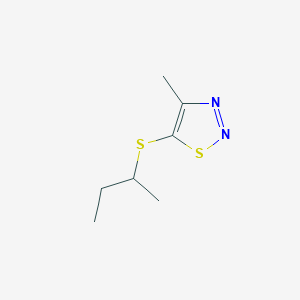
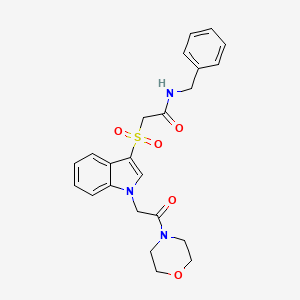
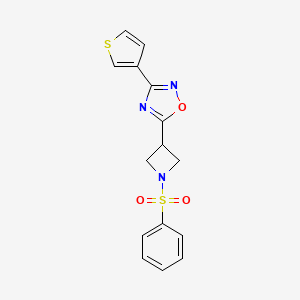

![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
